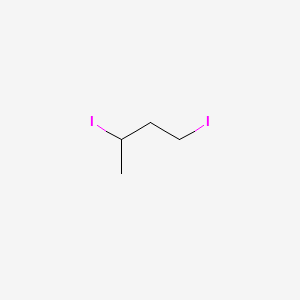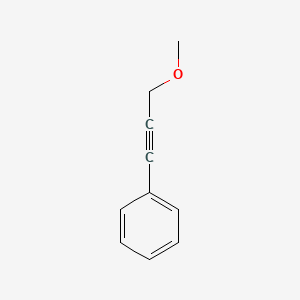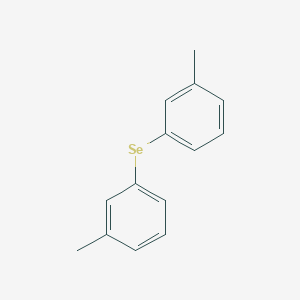
1-Methyl-3-(3-methylphenyl)selanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-methylphenyl)selanylbenzene is an organic compound with the molecular formula C₁₄H₁₄Se It is a derivative of selenobenzene, where the selenium atom is bonded to a benzene ring substituted with a methyl group at the 1-position and a 3-methylphenyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(3-methylphenyl)selanylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylboronic acid with 1-methyl-3-iodobenzene in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki-Miyaura coupling conditions . Another method involves the reaction of 3-methylphenylmagnesium bromide with 1-methyl-3-chloroselenobenzene under Grignard reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction is carried out in a solvent such as toluene or ethanol, with careful control of temperature and reaction time to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(3-methylphenyl)selanylbenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form selenide derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Selenoxide, selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Functionalized benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(3-methylphenyl)selanylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(3-methylphenyl)selanylbenzene involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing free radicals and reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, potentially leading to therapeutic effects.
Signal Transduction: It may modulate signal transduction pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(3-methylphenyl)selanylbenzene can be compared with other selenium-containing compounds such as:
Diphenyl diselenide: Similar antioxidant properties but different structural features.
Selenocysteine: An amino acid with selenium, involved in protein synthesis and antioxidant defense.
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
22077-57-2 |
|---|---|
Formule moléculaire |
C14H14Se |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
1-methyl-3-(3-methylphenyl)selanylbenzene |
InChI |
InChI=1S/C14H14Se/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
Clé InChI |
RUGKJOXEVZASTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[Se]C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


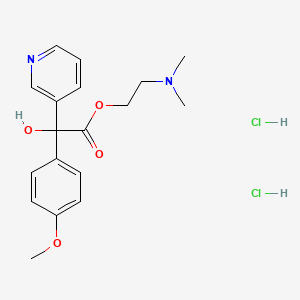
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
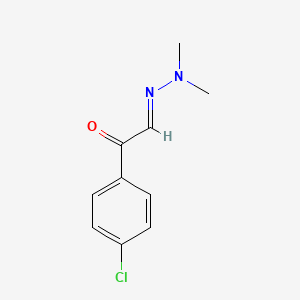

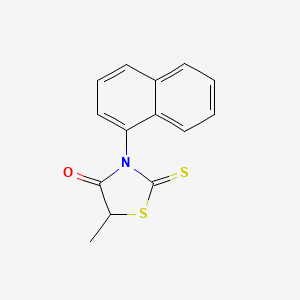
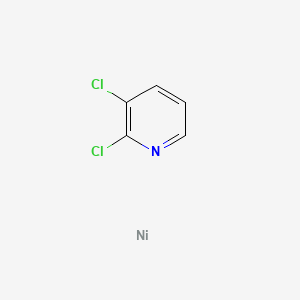
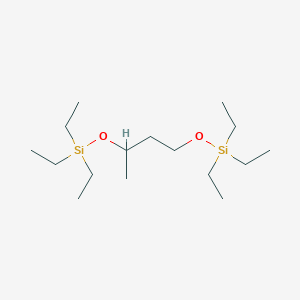
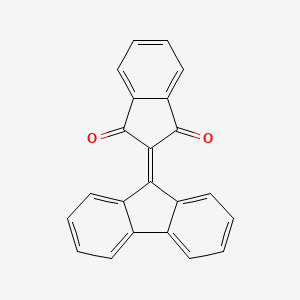
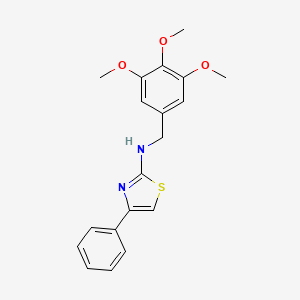
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
